molecular formula C10H15N3O B2678406 4-(4,6-Dimethylpyrimidin-2-yl)morpholine CAS No. 7749-51-1

4-(4,6-Dimethylpyrimidin-2-yl)morpholine

Cat. No.: B2678406
CAS No.: 7749-51-1
M. Wt: 193.25
InChI Key: KVFPMWGCNMMRGR-UHFFFAOYSA-N
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Description

“4-(4,6-Dimethylpyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C10H15N3O . It is a derivative of morpholine, a common motif in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of morpholine derivatives, including “this compound”, often involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a 4,6-dimethylpyrimidin-2-yl group . The molecular weight of this compound is 193.25 Da .

Scientific Research Applications

Discovery of Non-Nitrogen Containing Morpholine Isostere

The discovery of a non-nitrogen containing morpholine isostere, mimicking the conformational attributes of morpholine, has led to the development of potent selective dual inhibitors of mTORC1 and mTORC2, showcasing the application of morpholine derivatives in the inhibition of the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).

Inhibitory Activity in Nitric Oxide and Tumor Necrosis Factor

Morpholine derivatives have shown inhibitory activity against tumor necrosis factor-alpha and nitric oxide, demonstrating their significance in medicinal chemistry and drug discovery (Lei et al., 2017).

Structural and Molecular Insights

Electronic Polarization and Hydrogen-Bonded Frameworks

The study of morpholine derivatives in pyrimidines has provided insights into their electronic polarization and hydrogen-bonded sheet structures, contributing to the understanding of their molecular properties and interactions (Orozco et al., 2008).

Applications in Synthesis and Chemical Properties

Synthesis and Properties of Thiosulfoesters

The interaction of morpholine with 4,6-dimethylpyrimidine-2-yl esters of aromatic thiosulfoacids has been investigated, revealing the chemical properties and potential applications of these compounds in various synthesis processes (Monka et al., 2020).

Antihyperglycemic Activity of Carboximidamides

Novel carboximidamides linked with pyrimidine moiety, including N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide, have been synthesized and evaluated for their antihyperglycemic activity, offering insights into the therapeutic potential of morpholine derivatives (Moustafa et al., 2021).

Properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-7-9(2)12-10(11-8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFPMWGCNMMRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of morpholinoformamidine hydrobromide (2.0 g, 9.52 mmol) in ethanol (6 ml) potassium tert-butoxide (1.068 g, 9.52 mmol) then acetylacetone (2 ml, 20 mmol) were added. The reaction mixture was flashed with argon, sealed in the Emrys process vial and heated under microwave irradiation at 140° C. for 5 min. After cooling it was quenched with ethyl acetate (50 ml), filtered via plug of SiO2 (5 g) and eluted with ethyl acetate. Volatiles were removed in vacuo at 70° C. to furnish 1.65 g of pale brown oil that solidified overnight. Yield 90%. LC-MS (m/z) 193.9 (MH+); tR=0.71. 1H NMR (500 MHz, DMSO-d6): 2.23 (s, 6H), 3.62 (m, 4H), 3.67 (m, 4H), 6.44 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
90%

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